molecular formula C10H12FNO2 B8707712 1-(2-amino-4-fluoro-5-methoxyphenyl)propan-1-one

1-(2-amino-4-fluoro-5-methoxyphenyl)propan-1-one

Cat. No.: B8707712
M. Wt: 197.21 g/mol
InChI Key: APOXZADPSQEMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-amino-4-fluoro-5-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H12FNO2. This compound is characterized by the presence of an amino group, a fluorine atom, and a methoxy group attached to a phenyl ring, along with a propanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-4-fluoro-5-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-fluoro-2-methoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting 2-amino-4-fluoro-5-methoxybenzene is then subjected to alkylation with a suitable alkyl halide to introduce the propanone moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-amino-4-fluoro-5-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(2-amino-4-fluoro-5-methoxyphenyl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(2-amino-4-fluoro-5-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

  • 1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one
  • 1-(2-Amino-4-fluoro-5-methoxyphenyl)propan-1-one

Comparison: this compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the propanone moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

1-(2-amino-4-fluoro-5-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H12FNO2/c1-3-9(13)6-4-10(14-2)7(11)5-8(6)12/h4-5H,3,12H2,1-2H3

InChI Key

APOXZADPSQEMRT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1N)F)OC

Origin of Product

United States

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